N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including an indazole ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the oxadiazole and pyridine rings. Common reagents used in these reactions include acyl chlorides, hydrazides, and ethyl esters. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like acetic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the indazole ring can be oxidized to form corresponding oxides, while the oxadiazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated as a potential therapeutic agent for various diseases. Additionally, this compound has applications in the pharmaceutical industry as a precursor for drug development .
Mechanism of Action
The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives and benzoquinazolines. These compounds share some structural similarities, such as the presence of nitrogen-containing heterocycles, but differ in their specific functional groups and biological activities.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-9-8-12(10-20-15)18-22-16(28-24-18)11-21-19(26)17-13-6-4-5-7-14(13)25(2)23-17/h4-10H,3,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWERHVBMIXDARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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